molecular formula C7H6BrClO B1525537 2-Bromo-6-chloro-3-methylphenol CAS No. 1211512-31-0

2-Bromo-6-chloro-3-methylphenol

Cat. No.: B1525537
CAS No.: 1211512-31-0
M. Wt: 221.48 g/mol
InChI Key: MHFDHSSTNJYBSB-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-methylphenol is an organic compound with the molecular formula C7H6BrClO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-methylphenol typically involves the halogenation of 3-methylphenol (m-cresol). The process can be carried out in multiple steps:

    Bromination: 3-Methylphenol is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the ortho position relative to the hydroxyl group.

    Chlorination: The brominated product is then chlorinated using chlorine (Cl2) in the presence of a suitable catalyst to introduce the chlorine atom at the meta position relative to the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the hydroxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones.

Scientific Research Applications

2-Bromo-6-chloro-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-methylphenol involves its interaction with biological molecules. The halogen atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-3-methylphenol: Similar structure but with different positions of halogen atoms.

    2-Bromo-6-chloro-4-methylphenol: Similar structure with a different position of the methyl group.

    2-Chloro-6-bromo-3-methylphenol: Similar structure with reversed positions of halogen atoms.

Uniqueness

2-Bromo-6-chloro-3-methylphenol is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-bromo-6-chloro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFDHSSTNJYBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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